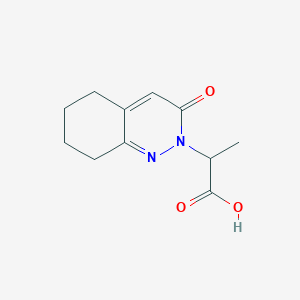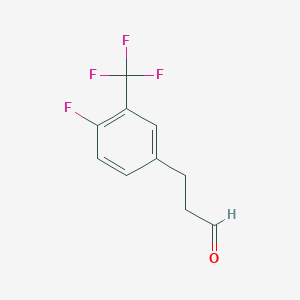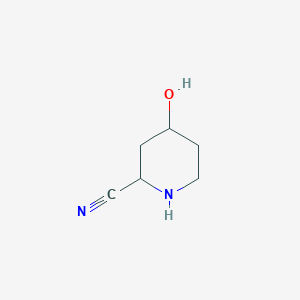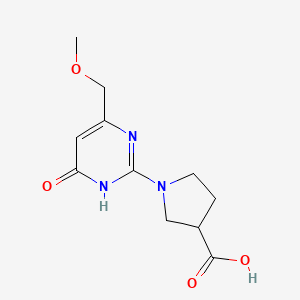
1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyrimidine rings provides a unique scaffold that can be exploited for various biological activities.
Preparation Methods
The synthesis of 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrolidine or pyrimidine rings, enhancing the compound’s chemical diversity
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions employed, often resulting in derivatives with modified biological activities.
Scientific Research Applications
1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where pyrrolidine and pyrimidine derivatives have shown efficacy.
Industry: The compound’s versatility makes it useful in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring often contributes to the compound’s binding affinity, while the pyrimidine moiety can enhance selectivity towards certain targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, receptor modulation, or interference with cellular signaling processes .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid stands out due to its unique combination of pyrrolidine and pyrimidine rings. Similar compounds include:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but lack the pyrimidine moiety, resulting in different biological activities.
Pyrrolizines: Featuring a fused pyrrolidine and benzene ring, these compounds exhibit distinct chemical properties and applications.
Prolinol derivatives: These compounds contain a pyrrolidine ring with hydroxyl groups, offering different reactivity and biological profiles
The uniqueness of this compound lies in its ability to combine the advantageous properties of both pyrrolidine and pyrimidine rings, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c1-18-6-8-4-9(15)13-11(12-8)14-3-2-7(5-14)10(16)17/h4,7H,2-3,5-6H2,1H3,(H,16,17)(H,12,13,15) |
InChI Key |
ITFZOYCFKHCQSE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


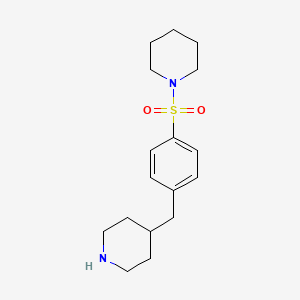

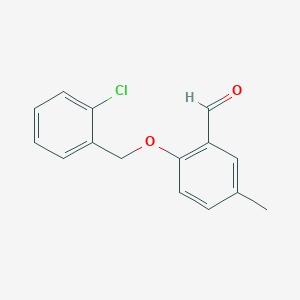
![6-Cyclopropyl-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12996894.png)
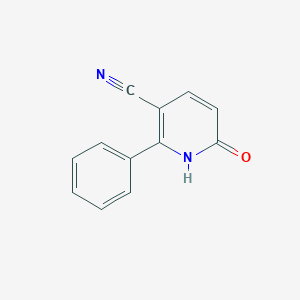
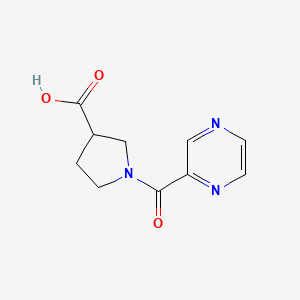
![tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12996911.png)
![Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12996916.png)


